molecular formula C27H27N3O5 B11631495 dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11631495
M. Wt: 473.5 g/mol
InChI Key: JNSBJNBGFAPIJJ-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl and phenyl group, and a dihydropyridine ring substituted with dimethyl and dicarboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multi-step process involving the Hantzsch reaction. The Hantzsch reaction is a well-known method for synthesizing dihydropyridines and involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. In this case, the specific reactants would include 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate .

Chemical Reactions Analysis

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission .

Comparison with Similar Compounds

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other dihydropyridines such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of the pyrazole ring and methoxyphenyl group in this compound provides it with unique chemical properties and potential biological activities .

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Isradipine

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

dimethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H27N3O5/c1-16-22(26(31)34-4)24(23(17(2)28-16)27(32)35-5)21-15-30(19-9-7-6-8-10-19)29-25(21)18-11-13-20(33-3)14-12-18/h6-15,24,28H,1-5H3

InChI Key

JNSBJNBGFAPIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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